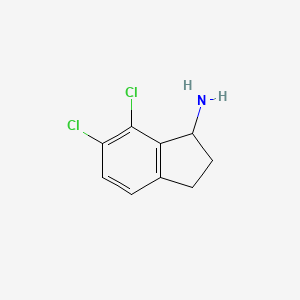

6,7-Dichloro-2,3-dihydro-1H-inden-1-amine

Description

Structure

3D Structure

Properties

CAS No. |

67120-41-6 |

|---|---|

Molecular Formula |

C9H9Cl2N |

Molecular Weight |

202.08 g/mol |

IUPAC Name |

6,7-dichloro-2,3-dihydro-1H-inden-1-amine |

InChI |

InChI=1S/C9H9Cl2N/c10-6-3-1-5-2-4-7(12)8(5)9(6)11/h1,3,7H,2,4,12H2 |

InChI Key |

BHSDIKUJHAGYFW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C1N)C(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 6,7 Dichloro 2,3 Dihydro 1h Inden 1 Amine Analogues

Functional Group Transformations Involving the Amine Moiety

The primary amine group on the indene (B144670) scaffold is a key site for derivatization, allowing for a variety of functional group transformations. These reactions are fundamental in modifying the compound's physicochemical properties.

Acylation: The amine group readily undergoes acylation to form amides. This reaction can be achieved using various acylating agents such as acyl chlorides or anhydrides. For instance, reacting aminoindanes with reagents like heptafluorobutyric anhydride (B1165640) (HFBA) or N-methyl-bis(trifluoroacetamide) (MBTFA) yields the corresponding amide derivatives. researchgate.netnih.gov This transformation is often employed in analytical chemistry to improve chromatographic separation and detection. researchgate.netnih.gov Enzymatic methods, using aminoacylases, have also been explored for the selective N-acylation of amino acids, a process that could potentially be adapted for aminoindane derivatives. nih.gov

Alkylation: N-alkylation of the primary amine leads to the formation of secondary or tertiary amines and, eventually, quaternary ammonium (B1175870) salts. wikipedia.org A common method involves reacting the amine with an alkyl halide, such as propargyl bromide, in the presence of a base. google.com This particular reaction is a key step in the synthesis of Rasagiline from (R)-1-aminoindane. google.comgoogle.comwikipedia.org However, this process can be complicated by overalkylation, where the initially formed secondary amine reacts further with the alkylating agent. wikipedia.org For laboratory syntheses, N-alkylation is often controlled to produce tertiary amines. wikipedia.org Industrially, alcohols are often preferred over alkyl halides as alkylating agents. wikipedia.org

The table below summarizes common functional group transformations of the amine moiety in aminoindane analogues.

| Transformation | Reagent Example | Product Type | Reference |

| Acylation | Heptafluorobutyric anhydride (HFBA) | Amide | researchgate.netnih.gov |

| Acylation | Ethyl chloroformate (ECF) | Carbamate | researchgate.netnih.gov |

| Alkylation | Propargyl bromide | Secondary Amine | google.com |

| Alkylation | Alkyl Halide | Secondary/Tertiary Amine | wikipedia.org |

Reactions at the Indene Ring System

The indene ring system, comprising a dichlorinated benzene (B151609) ring fused to a cyclopentene (B43876) ring, offers additional sites for chemical modification.

Electrophilic aromatic substitution (SEAr) reactions allow for the introduction of new substituents onto the aromatic portion of the indene scaffold. wikipedia.org In the case of 6,7-dichloro-2,3-dihydro-1H-inden-1-amine, the benzene ring is substituted with two chlorine atoms and an alkyl group (the fused cyclopentene ring).

The reactivity and orientation of electrophilic attack are governed by the electronic properties of these substituents. msu.edu

Chlorine atoms are deactivating groups due to their inductive electron-withdrawing effect, making the ring less reactive towards electrophiles compared to benzene. wikipedia.orglibretexts.org However, they are ortho-, para-directors because their lone pairs can donate electron density through resonance, stabilizing the cationic intermediate (the arenium ion). libretexts.org

The fused alkyl ring is an activating group, donating electron density via an inductive effect, and is also an ortho-, para-director. libretexts.org

The table below outlines the directing effects of substituents relevant to the dichloro-indene scaffold.

| Substituent | Electronic Effect | Reactivity Effect | Directing Effect | Reference |

| -Cl (Chloro) | Inductively withdrawing, Resonance donating | Deactivating | Ortho, Para | libretexts.org |

| -R (Alkyl) | Inductively donating | Activating | Ortho, Para | libretexts.org |

The five-membered cyclopentene ring of the dihydroindene system can also be a target for chemical modification. While less reactive than the aromatic ring towards electrophiles, the aliphatic C-H bonds can be functionalized. Recent research has demonstrated the synthesis of 1-aminoindane derivatives through a google.comroutledge.com-hydride shift-mediated C(sp³)–H bond functionalization. rsc.org Furthermore, scandium-catalyzed C-H activation has enabled the [3+2] annulation of aldimines with alkenes to produce multisubstituted chiral 1-aminoindanes, highlighting an advanced method for modifying the cyclopentane (B165970) portion of the scaffold. acs.orgnih.gov

Carbon-Carbon Bond Formation Reactions (e.g., Suzuki Coupling)

The presence of two chlorine atoms on the aromatic ring of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net This reaction is a powerful tool for forming new carbon-carbon bonds by coupling an organohalide with an organoboron compound (like a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. youtube.comyoutube.com

The Suzuki reaction is highly versatile and tolerates a wide variety of functional groups, making it suitable for complex molecule synthesis. researchgate.net For a dichloro-substituted compound, it is possible to achieve mono- or di-arylation by carefully controlling the reaction conditions and stoichiometry of the reagents. nih.gov The relative reactivity of the two chlorine atoms (at positions 6 and 7) would determine the regioselectivity of a mono-coupling reaction. This methodology allows for the synthesis of a wide array of biaryl and aryl-alkenyl derivatives, significantly expanding the chemical diversity of the indene scaffold. youtube.com

The catalytic cycle for the Suzuki coupling generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl chloride. youtube.com

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex. youtube.com

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.com

Multi-Component Reactions in the Synthesis of Indene-Containing Heterocycles

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot procedure to form a single product that incorporates substantial portions of all starting materials. nih.govnih.gov This approach offers significant advantages, including reduced waste, lower costs, and shorter reaction times, making it a cornerstone of modern synthetic and medicinal chemistry. routledge.comnih.gov

The aminoindane scaffold is a valuable building block in MCRs for the construction of complex, fused heterocyclic systems. taylorfrancis.com For example, MCRs involving aminoazoles, carbonyl compounds, and various CH-acids have been used to create diverse heterocyclic libraries. frontiersin.org The development of MCRs for the synthesis of bioactive heterocycles is an active area of research, as these molecules are prevalent in pharmaceuticals. routledge.comtaylorfrancis.com By employing this compound as one of the components, novel and structurally complex indene-fused heterocycles can be accessed efficiently.

Exploration of Reaction Mechanisms for Derivatization

Understanding the mechanisms of derivatization reactions is crucial for optimizing reaction conditions and predicting outcomes.

Amine Derivatization: The acylation and alkylation of the primary amine are classic examples of nucleophilic substitution. In acylation, the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. Alkylation proceeds via an SN2 mechanism where the amine's lone pair attacks the electrophilic carbon of the alkyl halide. wikipedia.org

Electrophilic Aromatic Substitution: The mechanism involves a two-step process. First, the electrophile attacks the π-electron system of the benzene ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edubyjus.com In the second step, a base removes a proton from the carbon atom that was attacked by the electrophile, restoring the ring's aromaticity. msu.edubyjus.com The function of catalysts like Lewis acids (e.g., FeCl₃) is to generate a more potent electrophile. byjus.com

Suzuki Coupling: The catalytic cycle, as previously outlined, involves a sequence of oxidative addition, transmetalation, and reductive elimination steps mediated by a palladium catalyst. youtube.com The base plays a crucial role in activating the organoboron reagent for the transmetalation step. youtube.com

Multi-Component Reactions: The mechanisms of MCRs can be complex, often involving a cascade or domino sequence of reactions where the product of one step becomes the substrate for the next in the same pot. nih.gov For example, a reaction might begin with a Knoevenagel condensation, followed by a Michael addition, and conclude with a cyclization and dehydration sequence to form the final heterocyclic product.

Spectroscopic Characterization and Structural Elucidation of 6,7 Dichloro 2,3 Dihydro 1h Inden 1 Amine and Its Derivatives

Vibrational Spectroscopy for Molecular Structure Confirmation

The FT-IR spectrum of 6,7-Dichloro-2,3-dihydro-1H-inden-1-amine is expected to exhibit characteristic absorption bands corresponding to its primary amine, dichlorinated aromatic ring, and aliphatic cyclopentyl moieties. While a specific experimental spectrum for this exact compound is not publicly available, the expected positions of key vibrational modes can be predicted based on the analysis of the parent compound, 1-aminoindane, and known substituent effects.

The primary amine group (-NH₂) is a key diagnostic feature. Primary amines typically show two distinct N-H stretching bands in the region of 3400-3250 cm⁻¹. One band corresponds to the asymmetric stretching mode and the other to the symmetric stretching mode. Additionally, the N-H bending (scissoring) vibration is expected to appear in the 1650-1580 cm⁻¹ range. A broad N-H wagging band can also be observed between 910-665 cm⁻¹.

The aromatic part of the molecule will produce C-H stretching vibrations above 3000 cm⁻¹. The substitution pattern on the benzene (B151609) ring influences the C-H out-of-plane bending vibrations, which typically appear in the 900-675 cm⁻¹ region and can be indicative of the substitution pattern. For the 1,2,3,4-tetrasubstituted benzene ring of this compound, a characteristic band is expected around 800-760 cm⁻¹. The C-Cl stretching vibrations for aryl chlorides are typically found in the 1100-840 cm⁻¹ region.

The aliphatic portion of the indane skeleton will contribute C-H stretching bands just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) and CH₂ bending (scissoring) vibrations around 1470-1430 cm⁻¹. The C-N stretching vibration for an aromatic amine is typically strong and appears in the 1335-1250 cm⁻¹ range.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

| Asymmetric & Symmetric N-H Stretch | 3400 - 3250 | Primary Amine |

| Aromatic C-H Stretch | 3100 - 3000 | Aromatic Ring |

| Aliphatic C-H Stretch | 2960 - 2850 | Aliphatic CH₂ |

| N-H Bend (Scissoring) | 1650 - 1580 | Primary Amine |

| C=C Aromatic Ring Stretch | 1600 - 1450 | Aromatic Ring |

| CH₂ Bend (Scissoring) | 1470 - 1430 | Aliphatic CH₂ |

| C-N Stretch | 1335 - 1250 | Aryl Amine |

| C-Cl Stretch | 1100 - 840 | Aryl Halide |

| Aromatic C-H Out-of-Plane Bend | 800 - 760 | 1,2,3,4-tetrasubstituted |

| N-H Wag | 910 - 665 | Primary Amine |

FT-Raman spectroscopy serves as a valuable counterpart to FT-IR. researchgate.net While IR absorption depends on a change in dipole moment during a vibration, Raman scattering depends on a change in the polarizability of the electron cloud. researchgate.net Consequently, symmetric, non-polar bonds often produce strong signals in Raman spectra, whereas they may be weak or absent in IR spectra.

For this compound, the symmetric stretching of the C=C bonds within the benzene ring is expected to produce a strong Raman signal. The C-Cl bonds are also expected to be Raman active. In contrast, the polar N-H and C-N bonds of the amine group, which are strong in the IR spectrum, will likely show weaker intensity in the Raman spectrum. The aliphatic C-H stretching and bending modes will be present in both spectra. The complementary nature of FT-IR and FT-Raman provides a more complete picture of the vibrational modes of the molecule. researchgate.net

Normal Coordinate Analysis (NCA) is a computational method used to provide a detailed description of molecular vibrations. capes.gov.brekb.eg This analysis involves calculating the force constants of the bonds and the potential energy distribution (PED) for each vibrational mode. The PED indicates the contribution of individual bond stretches, angle bends, and torsions to a particular observed vibrational frequency. ekb.eg

For a molecule like this compound, NCA can be used to definitively assign the absorption bands in the experimental FT-IR and FT-Raman spectra. For instance, vibrations in complex molecules are often coupled, meaning a single absorption band may result from the mixing of several vibrational motions. youtube.com NCA can disentangle these contributions. While a specific NCA for this compound is not available in the literature, such an analysis would typically be performed using density functional theory (DFT) calculations. ekb.eg The results would allow for a precise correlation between the calculated vibrational modes and the experimentally measured spectra, confirming the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon skeleton and the chemical environment of the hydrogen atoms.

The ¹H-NMR spectrum provides information on the number of different types of protons, their relative numbers, and their proximity to other protons in the molecule. For this compound, distinct signals are expected for the protons on the aromatic ring, the aliphatic chain, the amine group, and the benzylic position.

Based on the spectrum of the parent compound, 1-aminoindane, and considering the deshielding effect of the two chlorine atoms, a predicted spectrum can be described. chemicalbook.comdocbrown.info The aromatic region would show two singlets, corresponding to the protons at the C4 and C5 positions. The aliphatic protons at C2 and C3 would appear as multiplets in the upfield region. The proton at C1, being attached to a carbon bearing the amine group and adjacent to the aromatic ring, would appear as a distinct triplet downfield from the other aliphatic protons. The amine protons (-NH₂) typically appear as a broad singlet, though its chemical shift can vary depending on the solvent and concentration.

Table 2: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4, H-5 | 7.3 - 7.5 | Two singlets | 1H each |

| H-1 | ~4.4 | Triplet (t) | 1H |

| H-3 | ~3.0 | Multiplet (m) | 2H |

| H-2 | ~2.5, ~1.8 | Multiplet (m) | 2H |

| -NH₂ | Variable (e.g., 1.5-3.0) | Broad singlet (br s) | 2H |

| Predicted shifts are relative to TMS (0 ppm) and are based on data for 1-aminoindane and known substituent effects. The exact values can vary based on solvent and experimental conditions. chemicalbook.comdocbrown.info |

The ¹³C-NMR spectrum provides information about the different carbon environments in the molecule. In the proton-decoupled spectrum of this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule.

The carbons of the aromatic ring will appear in the downfield region (typically 120-150 ppm). The two carbons bearing the chlorine atoms (C6 and C7) will be significantly deshielded. The quaternary carbons of the aromatic ring will also be identifiable. The aliphatic carbons (C1, C2, and C3) will resonate in the upfield region (typically 25-65 ppm). The C1 carbon, bonded to the nitrogen atom, will be the most downfield of the aliphatic carbons.

Table 3: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-3a, C-7a (Quaternary) | ~145 |

| C-6, C-7 (C-Cl) | ~130 - 135 |

| C-4, C-5 | ~125 - 128 |

| C-1 (CH-N) | ~60 |

| C-3 (CH₂) | ~35 |

| C-2 (CH₂) | ~30 |

| Predicted shifts are relative to TMS (0 ppm) and are based on data for indane and 1-aminoindane, with consideration for the electronic effects of chlorine substituents. researchgate.netchemicalbook.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the types of electronic transitions possible within the molecule, which are in turn determined by its structure, particularly the presence of chromophores and auxochromes.

In the case of this compound, the primary chromophore is the dichlorinated benzene ring fused to the five-membered aliphatic ring. The amino group (-NH₂) and the chlorine atoms (-Cl) act as auxochromes, modifying the absorption characteristics of the benzene chromophore.

Detailed experimental UV-Vis spectral data for this compound is not extensively available in the public domain. However, the expected electronic transitions can be inferred by examining the parent compound, 2,3-dihydro-1H-inden-1-amine (also known as 1-aminoindan), and considering the electronic effects of the substituents.

The benzene ring itself typically exhibits three absorption bands originating from π→π* transitions: a very intense primary band around 184 nm, a secondary band near 202 nm, and a weaker, symmetry-forbidden "benzenoid" band around 255 nm. up.ac.za The attachment of an amino group to the indane structure, as in 1-aminoindan, introduces n→π* transitions (from the lone pair of electrons on the nitrogen atom) and further modifies the π→π* transitions of the benzene ring. The amino group, being an electron-donating auxochrome, typically causes a bathochromic (red) shift in the absorption maxima and an increase in the absorption intensity.

The addition of two chlorine atoms to the benzene ring at positions 6 and 7 introduces further electronic perturbations. Chlorine, being an electronegative atom, has an electron-withdrawing inductive effect (-I). However, due to its lone pairs of electrons, it also has an electron-donating resonance effect (+R). In substituted benzenes, these effects can lead to a bathochromic shift of the primary and secondary absorption bands. up.ac.za

For this compound, the combined effects of the amino group and the two chlorine atoms are expected to result in a shift of the benzenoid π→π* transition to longer wavelengths, likely in the 270-290 nm range. The n→π* transition of the amino group might be observed as a shoulder on the main absorption band or could be obscured by the more intense π→π* transitions.

A summary of the expected UV-Vis absorption data for this compound, based on the analysis of its structural components, is presented in the table below. It is important to note that these are estimated values and the actual experimental data may vary depending on the solvent and other experimental conditions.

| Compound | Expected λmax (nm) | Electronic Transition | Chromophore/Auxochrome |

|---|---|---|---|

| This compound | ~270-290 | π→π | Dichlorinated benzene ring |

| >230 | n→π | Amino group |

Advanced Spectroscopic Techniques for Comprehensive Structural Analysis

While UV-Vis spectroscopy provides valuable information about the electronic structure of a molecule, a comprehensive structural elucidation requires the application of more advanced techniques. Modern computational chemistry methods, in particular, have become indispensable tools for predicting and interpreting spectroscopic data.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. mdpi.comfaccts.de By solving the time-dependent Schrödinger equation within the framework of DFT, it is possible to calculate the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.comresearchgate.net These theoretical calculations can provide a detailed picture of the UV-Vis spectrum, including the assignment of specific electronic transitions to the observed absorption bands. For complex molecules like this compound, TD-DFT calculations can help to disentangle the overlapping contributions of the different chromophores and auxochromes and to understand the influence of the specific substitution pattern on the electronic structure. researchgate.net The accuracy of TD-DFT predictions has been shown to be in good agreement with experimental data for a wide range of organic molecules. mdpi.com

In addition to computational methods, other advanced spectroscopic techniques play a crucial role in the complete structural characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule, including the number and connectivity of different atoms. For this compound, NMR would be essential to confirm the substitution pattern on the benzene ring and the structure of the dihydroindene moiety.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. It is particularly useful for identifying the presence of specific functional groups. In the case of the target compound, IR spectroscopy would clearly show the characteristic stretching vibrations of the N-H bonds in the amino group and the C-Cl bonds.

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition of a molecule, confirming its chemical formula. Fragmentation patterns observed in the mass spectrum can also offer valuable clues about the molecule's structure.

The combination of these advanced spectroscopic techniques with traditional UV-Vis spectroscopy allows for a complete and unambiguous determination of the structure of this compound and its derivatives.

Computational and Theoretical Investigations of 6,7 Dichloro 2,3 Dihydro 1h Inden 1 Amine Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for examining the intricacies of molecular systems. These methods allow for the detailed exploration of the geometric, vibrational, and electronic nature of "6,7-Dichloro-2,3-dihydro-1H-inden-1-amine".

Density Functional Theory (DFT) for Optimized Geometries and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry and total energy of a compound. For "this compound", DFT calculations, often utilizing a basis set such as 6-311++G(d,p), are performed to find the most stable conformation of the molecule. This process involves minimizing the energy of the system with respect to the positions of its atoms, resulting in a detailed three-dimensional structure. The optimized geometry provides precise information on bond lengths, bond angles, and dihedral angles.

Theoretical studies on similar chlorinated aromatic compounds have demonstrated that DFT methods, such as B3LYP, are reliable for predicting geometric parameters that are in good agreement with experimental data where available. ukm.myspectroscopyonline.com The total energy obtained from these calculations is a key indicator of the molecule's thermodynamic stability.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (aromatic) | 1.39 - 1.41 | 118 - 122 | 0 - 1 |

| C-C (aliphatic) | 1.52 - 1.55 | 102 - 105 | - |

| C-N | 1.46 - 1.48 | - | - |

| C-H | 1.08 - 1.10 | - | - |

| C-Cl | 1.73 - 1.75 | - | - |

| C-C-C (ring) | - | 109 - 121 | - |

| H-N-H | - | ~107 | - |

Note: This table is illustrative and contains expected ranges based on computational studies of similar molecules. Actual values would be obtained from specific DFT calculations for the title compound.

Vibrational Frequency Calculations

Vibrational frequency calculations are performed on the optimized geometry of "this compound" to predict its infrared (IR) and Raman spectra. These calculations not only help in the characterization of the molecule but also confirm that the optimized structure corresponds to a true energy minimum, as indicated by the absence of imaginary frequencies. science.gov

The calculated vibrational spectra can be used to assign specific vibrational modes to the functional groups within the molecule. For instance, the characteristic stretching frequencies for N-H, C-H, C-N, and C-Cl bonds can be identified. nih.govias.ac.in The presence of chlorine atoms is expected to influence the vibrational frequencies of the benzene (B151609) ring. spectroscopyonline.com

Table 2: Hypothetical Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

| -NH₂ | Symmetric Stretching | ~3400 |

| -NH₂ | Asymmetric Stretching | ~3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| C-N | Stretching | 1180 - 1250 |

| C-Cl | Stretching | 600 - 800 |

Note: This table is illustrative and contains expected frequency ranges based on computational studies of similar molecules. Actual values would be obtained from specific vibrational frequency calculations.

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to understanding its reactivity and spectroscopic properties. Analysis of the frontier molecular orbitals and global reactivity descriptors provides a quantitative measure of the molecule's electronic behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a significant parameter that reflects the chemical reactivity and kinetic stability of the molecule. semanticscholar.orgnih.gov A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net For "this compound", the distribution of these orbitals would likely show the HOMO localized on the electron-rich amino group and the aromatic ring, while the LUMO may be distributed over the dichlorinated benzene ring.

Global reactivity descriptors are calculated from the HOMO and LUMO energies and provide a quantitative understanding of the molecule's reactivity. semanticscholar.org Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. It is calculated as ω = μ² / (2η).

These descriptors help in classifying the molecule's reactivity profile. For instance, a high electrophilicity index suggests a good electrophile. semanticscholar.org

Table 3: Hypothetical Electronic Properties and Global Reactivity Descriptors for this compound (in eV)

| Parameter | Symbol | Formula | Hypothetical Value |

| HOMO Energy | E_HOMO | - | -5.8 |

| LUMO Energy | E_LUMO | - | -0.9 |

| Energy Gap | ΔE | E_LUMO - E_HOMO | 4.9 |

| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | 2.45 |

| Chemical Potential | μ | (E_HOMO + E_LUMO) / 2 | -3.35 |

| Electrophilicity Index | ω | μ² / (2η) | 2.29 |

Note: This table is illustrative and contains hypothetical values based on computational studies of similar molecules. Actual values would be derived from the calculated HOMO and LUMO energies.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. researchgate.netlibretexts.org The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red and yellow regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor areas, susceptible to nucleophilic attack). youtube.com

For "this compound", the MEP map would likely show a region of high negative potential around the nitrogen atom of the amine group due to the lone pair of electrons, making it a primary site for electrophilic attack. uni-muenchen.de The chlorine atoms would also contribute to the electrostatic potential distribution, influencing the reactivity of the aromatic ring.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and delocalization of electron density within a molecule. materialsciencejournal.orgq-chem.com It provides a localized, Lewis-like description of the electronic structure, allowing for the investigation of hyperconjugative interactions, which are key to molecular stability. materialsciencejournal.orgyoutube.com

In the context of this compound, NBO analysis would focus on the interactions between occupied (donor) and unoccupied (acceptor) orbitals. wisc.eduresearchgate.net These interactions, particularly those involving the lone pair of the nitrogen atom and the π-system of the benzene ring, as well as interactions involving the chlorine substituents, are critical in determining the molecule's conformational preferences and reactivity.

The delocalization of electron density from a donor NBO to an acceptor NBO results in a stabilization energy, E(2), which quantifies the strength of the hyperconjugative interaction. researchgate.net For instance, the interaction between the lone pair of the amine group (n(N)) and the antibonding orbitals (σ) of adjacent C-C or C-H bonds can be evaluated. Similarly, the influence of the electron-withdrawing chlorine atoms on the electronic distribution of the indenamine ring system can be analyzed by examining the charge transfer between the chlorine lone pairs and the ring's π orbitals. materialsciencejournal.org

Key Hyperconjugative Interactions in this compound:

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Implication |

| n(N) | σ(C-C) | Value would be calculated | Stabilization of the amine conformation |

| n(Cl) | π(aromatic ring) | Value would be calculated | Influence on aromatic system's electronics |

| σ(C-H) | σ*(C-C) | Value would be calculated | Contribution to overall molecular stability |

Note: Specific E(2) values require quantum chemical calculations which are beyond the scope of this article.

Advanced Topological Analyses

Advanced topological analyses of the electron density provide a deeper understanding of the chemical bonding and non-covalent interactions within a molecule. These methods partition the molecular space into chemically meaningful regions. researchgate.net

Electron Localization Function (ELF): ELF provides a measure of the likelihood of finding an electron in a particular region of space. wikipedia.orgaps.org It visualizes core electrons, valence shells, covalent bonds, and lone pairs, offering a chemically intuitive picture of electron localization. wikipedia.orgjussieu.fr For this compound, ELF analysis would delineate the electron-rich regions around the nitrogen and chlorine atoms and characterize the bonding within the indenamine core. researchgate.net

Localized Orbital Locator (LOL): Similar to ELF, LOL also helps in visualizing areas of high electron localization, providing insights into chemical bonding.

Noncovalent Interaction (NCI) and Reduced Density Gradient (RDG): These methods are particularly useful for identifying and visualizing weak, non-covalent interactions, such as hydrogen bonds and van der Waals forces. NCI analysis of the indenamine derivative could reveal intramolecular hydrogen bonding involving the amine group or other weak interactions influencing its conformation.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM, developed by Richard Bader, partitions a molecule into atomic basins based on the topology of the electron density. amercrystalassn.orgwiley-vch.de By analyzing the properties at bond critical points (BCPs), one can characterize the nature of chemical bonds (e.g., covalent, ionic, charge transfer). researchgate.netsciencearchives.org For this compound, QTAIM would provide quantitative measures of the bond strengths and the nature of the C-N, C-Cl, and other bonds within the molecule. chemrxiv.org

Topological Properties from QTAIM Analysis:

| Bond | Electron Density (ρ) at BCP | Laplacian of Electron Density (∇²ρ) at BCP | Interpretation |

| C-N | Calculated value | Calculated value | Nature of the carbon-nitrogen bond |

| C-Cl | Calculated value | Calculated value | Nature of the carbon-chlorine bond |

| Aromatic C-C | Calculated value | Calculated value | Degree of aromaticity and bond strength |

Note: The actual values require specific computational analysis.

Molecular Modeling and Simulations

Molecular modeling and simulations are indispensable tools for predicting how a ligand like this compound might interact with biological targets.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. beilstein-journals.org For this compound, which has structural similarities to monoamine neurotransmitter reuptake inhibitors, docking studies would likely target proteins such as the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET). nih.govnih.govnih.govguidetopharmacology.org These transporters are crucial in regulating neurotransmitter levels in the brain. nih.gov

The docking process involves placing the ligand in the binding site of the transporter and evaluating the binding affinity using a scoring function. beilstein-journals.org Key interactions, such as hydrogen bonds between the amine group of the ligand and amino acid residues in the transporter, as well as hydrophobic and π-π stacking interactions involving the indane ring system, would be identified. mdpi.com

Potential Docking Results for this compound with Monoamine Transporters:

| Transporter Target | Predicted Binding Affinity (e.g., kcal/mol) | Key Interacting Residues | Type of Interaction |

| SERT | Predicted value | Asp, Phe, Tyr | Hydrogen bonding, π-π stacking |

| DAT | Predicted value | Asp, Ser, Phe | Hydrogen bonding, hydrophobic |

| NET | Predicted value | Asp, Phe, Ile | Hydrogen bonding, hydrophobic |

Note: These are hypothetical results based on known transporter-ligand interactions.

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding pose and the conformational changes that may occur. youtube.com Starting from a docked pose, an MD simulation would track the movements of the ligand and the protein, allowing for the assessment of the stability of key interactions. nih.govnih.gov

The root-mean-square deviation (RMSD) of the ligand's position relative to its initial docked pose is often monitored to assess binding stability. A stable binding mode is characterized by a low and fluctuating RMSD. nih.gov MD simulations can also reveal the role of water molecules in mediating ligand-protein interactions and can be used to calculate binding free energies for a more accurate prediction of binding affinity. nih.gov

In Silico Prediction of Biological Activity and Target Identification

Computational methods can be used to predict the potential biological activities of a compound and to identify its likely molecular targets. nih.govnih.govmdpi.com For this compound, various in silico tools can be employed.

Ligand-based approaches compare the structure of the indenamine derivative to libraries of compounds with known biological activities. nih.gov Similarity searching, pharmacophore modeling, and machine learning models trained on bioactivity data can all be used to generate hypotheses about the compound's potential targets and therapeutic applications. nih.govresearchgate.net Given its structural features, predictions might point towards activity at monoamine transporters or other G-protein coupled receptors. mdpi.com

Predicted Biological Activities and Targets:

| Prediction Method | Predicted Biological Activity | Potential Molecular Target(s) |

| Ligand Similarity | Monoamine reuptake inhibition | SERT, DAT, NET |

| Pharmacophore Modeling | GPCR antagonism/agonism | Serotonin receptors, Dopamine receptors |

| Machine Learning | Kinase inhibition | Various kinases |

Note: These are illustrative predictions based on the compound's chemical structure.

Computational Structure-Activity Relationship (SAR) Studies

Computational Structure-Activity Relationship (SAR) studies aim to understand how modifications to a chemical structure affect its biological activity. journalirjpac.com For the this compound scaffold, computational SAR would involve creating a library of virtual analogs by modifying the substituents on the aromatic ring, the amine group, or the indane core.

The biological activity of these virtual analogs would then be predicted using methods like QSAR (Quantitative Structure-Activity Relationship) modeling or by performing docking and free energy calculations for each analog. nih.govijpbs.net This allows for the identification of key structural features that are important for activity. For example, the position and nature of the halogen substituents on the benzene ring could be systematically varied to determine their impact on binding affinity to specific transporters. nih.gov

Hypothetical SAR Findings for Indenamine Analogs:

| Structural Modification | Predicted Change in Activity (e.g., at SERT) | Rationale |

| Removal of one or both Chlorine atoms | Decrease | Halogens may be involved in key hydrophobic or halogen bonding interactions. |

| Shifting Chlorine positions | Varies | The position of substituents can significantly alter the binding mode and affinity. |

| N-alkylation of the amine group | Varies | The size and nature of the alkyl group can affect interactions within the binding pocket. |

Note: These are hypothetical SAR trends that would need to be validated by computational and experimental studies.

Biological Activity and Medicinal Chemistry Applications of 6,7 Dichloro 2,3 Dihydro 1h Inden 1 Amine Analogues Pre Clinical Focus

Exploration of Indene-Based Scaffolds in Drug Discovery

The indane nucleus and its derivatives, such as indanones, are recognized as valuable starting points for the design of bioactive molecules. researchgate.net These scaffolds are present in a variety of natural products and have been synthetically modified to target a diverse array of biological entities, including enzymes and receptors. researchgate.netnih.gov The rigid structure of the indane ring system provides a fixed orientation for appended functional groups, which can be crucial for achieving high-affinity interactions with biological targets. Medicinal chemists leverage this structural feature to perform systematic structure-activity relationship (SAR) studies, aiming to optimize potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov The versatility of the indene (B144670) scaffold allows for its incorporation into molecules targeting a wide range of diseases, from neurodegenerative disorders to cancer. researchgate.netnih.gov

Enzyme Inhibition Profiles

The ability of small molecules to selectively inhibit enzymes is a cornerstone of modern pharmacology. Analogues of 6,7-Dichloro-2,3-dihydro-1H-inden-1-amine have been investigated for their potential to inhibit several classes of enzymes.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Phosphodiesterase (PDE) Inhibition (e.g., PDE4D)

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the levels of intracellular second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of specific PDE isoforms is a validated therapeutic strategy for a range of conditions, including inflammatory diseases and central nervous system disorders. nih.govmdpi.comnih.gov The PDE4 enzyme family, and specifically the PDE4D subtype, has been identified as a key target for modulating inflammatory responses and cognitive processes. nih.gov While a broad range of chemical scaffolds have been explored as PDE4 inhibitors, there is a notable lack of specific preclinical data in the public domain regarding the inhibitory activity of this compound analogues against PDE4D or other PDE isoforms. The development of dual-acting compounds, such as those that inhibit both PDE4 and other targets like AChE, is an area of active research. nih.gov

Kinase Inhibition (e.g., LRRK2, Cyclin-Dependent Kinase, Tyrosine Kinase)

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer and neurodegenerative disorders. Consequently, kinase inhibitors are a major focus of drug discovery efforts. nih.govnih.govnih.gov

Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in the LRRK2 gene are a significant genetic risk factor for Parkinson's disease, making LRRK2 kinase a prime therapeutic target. nih.govnih.gov The development of small-molecule LRRK2 inhibitors is an active area of research, with a variety of heterocyclic scaffolds being investigated. nih.gov However, specific inhibitory data for this compound analogues against LRRK2 are not prominently featured in the available scientific literature.

Cyclin-Dependent Kinase (CDK): CDKs are essential regulators of the cell cycle, and their inhibitors are being developed as anti-cancer agents. acs.orgnih.gov Different generations of CDK inhibitors have been developed, with a focus on improving selectivity for specific CDK isoforms to minimize toxicity. acs.org While a vast number of compounds have been screened for CDK inhibitory activity, there is no readily available data on the activity of this compound analogues.

Tyrosine Kinase: Tyrosine kinases are a large family of enzymes involved in cell growth, differentiation, and metabolism. nih.govyoutube.com Inhibitors of specific tyrosine kinases have revolutionized the treatment of certain cancers. nih.gov The search for new tyrosine kinase inhibitors with novel scaffolds is ongoing, but specific data for 6,7-dichloro-substituted inden-1-amine derivatives is not present in the reviewed literature.

Receptor and Ion Channel Modulation

Beyond enzyme inhibition, small molecules can exert their therapeutic effects by modulating the function of cell surface receptors and ion channels.

Dopamine (B1211576) Receptor Agonism (e.g., D2-like Dopamine Receptors)

Dopamine receptors are G-protein coupled receptors that are crucial for motor control, motivation, and cognition. Agonists of dopamine receptors, particularly the D2-like subfamily (D2, D3, and D4 receptors), are used in the treatment of Parkinson's disease and other neurological conditions. The development of selective dopamine receptor agonists is a key objective in medicinal chemistry to achieve desired therapeutic effects while minimizing side effects. While various chemical classes have been explored as dopamine receptor agonists, there is a lack of specific preclinical data regarding the binding affinity and functional activity of this compound analogues at D2-like dopamine receptors in the public domain.

Modulation of Calcium-Activated Potassium Channels (e.g., KCa3.1)

A notable analogue, 6,7-dichloro-1H-indole-2,3-dione-3-oxime (NS309), has been extensively studied as a potent modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1. nih.govnih.gov This channel is crucial for regulating cell volume, proliferation, and the inflammatory response in various tissues.

NS309 functions as a positive allosteric gating modulator, meaning it enhances the channel's sensitivity to intracellular calcium. nih.gov In fact, it is described as a "superagonist," capable of eliciting a greater maximal response than even saturating levels of calcium. nih.gov Research indicates that NS309 shifts the calcium EC50 for KCa3.1 from 430 nM to a significantly more potent 31 nM in inside-out patch-clamp experiments. nih.gov This potentiation of KCa3.1 activity makes NS309 and its analogues valuable tools for studying the physiological roles of this channel and exploring its therapeutic potential in conditions such as immune disorders and vascular diseases. nih.govfrontiersin.org The binding site for NS309 has been identified at the interface between the S4-S5 linker of the KCa3.1 channel and the N-lobe of the associated calmodulin protein. nih.gov

Interaction with Volume-Regulated Anion Channels (e.g., VRAC/ICl,SWELL)

Analogues of this compound have also been identified as potent inhibitors of volume-regulated anion channels (VRACs). One such analogue, 4-(2-butyl-6,7-dichloro-2-cyclopentyl-indan-1-on-5-yl)oxybutyric acid (DCPIB), has become a benchmark inhibitor for studying VRAC function. frontiersin.orgnih.govfrontiersin.org VRACs are crucial for cell volume regulation in response to osmotic stress and are implicated in processes like apoptosis and cell proliferation.

DCPIB inhibits VRAC currents in a voltage-independent and reversible manner, with a half-maximal inhibitory concentration (IC50) in the low micromolar range (2–5 μM) across various cell types. nih.gov Its structurally related analogue, R-(+)-[(2-n-butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)-oxy] acetic acid (DIOA), also demonstrates VRAC inhibition, albeit with a slightly lower potency, highlighting the importance of the oxy-carbonic acid linker length for activity. nih.gov The potent inhibitory action of these indenone derivatives on VRACs makes them valuable pharmacological probes for investigating the roles of these channels in both normal physiology and in pathological conditions like ischemia-reperfusion injury. nih.gov

Nuclear Receptor Agonism (e.g., Human Constitutive Androstane (B1237026) Receptor - hCAR)

The inden-amine scaffold is also present in compounds that act as agonists for the human constitutive androstane receptor (hCAR), a key nuclear receptor regulating the metabolism of xenobiotics and endogenous compounds in the liver. nih.govresearchgate.netnih.gov

A notable example is the compound DL5016, N-((6-(naphthalen-2-yl)imidazo[2,1-b]oxazol-5-yl)methyl)-2,3-dihydro-1H-inden-2-amine. This inden-2-amine derivative has been identified as an efficient and selective agonist of human CAR, exhibiting an EC50 value of 0.66 μM in cellular reporter assays. nih.gov Importantly, DL5016 shows lower activation of the related pregnane (B1235032) X receptor (PXR) compared to the prototypical hCAR agonist CITCO, suggesting a more selective profile. nih.gov The activation of hCAR by such compounds can induce the expression of drug-metabolizing enzymes, which has therapeutic implications, for instance, in enhancing the efficacy of certain chemotherapeutic agents. nih.gov

Activity in Pre-clinical Disease Models (In Vitro and In Vivo)

The diverse biological activities of this compound analogues have prompted their investigation in various preclinical models of disease.

Neurodegenerative Disease Research (e.g., Alzheimer's Disease Models)

In the realm of neurodegenerative diseases, particularly Alzheimer's disease (AD), compounds with structural similarities have shown promise. For instance, the dichloro-biphenyl derivative, 1-(3',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-yl)-cyclopropanecarboxylic acid (CHF5074), has been shown to act as a gamma-secretase modulator. In a transgenic mouse model of AD, chronic treatment with CHF5074 significantly reduced brain amyloid-beta (Aβ) pathology, including both the number and area of plaques in the cortex and hippocampus. nih.gov

Furthermore, research into imidazoline (B1206853) I2 receptor ligands has led to the development of imidazole-linked heterocycles with neuroprotective properties. One such compound, LSL33, demonstrated beneficial effects in an in vitro model of Parkinson's disease and, more significantly, ameliorated cognitive impairment and reduced neuroinflammation markers in a 5xFAD mouse model of Alzheimer's disease. nih.gov While not direct analogues, these findings highlight the potential of related heterocyclic and dichloro-substituted compounds in targeting pathways relevant to neurodegeneration.

Anti-inflammatory and Analgesic Effects

The anti-inflammatory potential of related chemical structures has been explored in preclinical models. For instance, various indole (B1671886) and amide derivatives of ursolic acid have demonstrated the ability to reduce the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.com Similarly, novel indole-2-formamide benzimidazole[2,1-b]thiazole derivatives have been shown to inhibit the release of nitric oxide (NO), IL-6, and TNF-α in RAW264.7 cells. chemicalbook.com

In the context of analgesia, secondary amine analogues of pyridylmethylamine have been synthesized and evaluated for their in vivo analgesic activity, with some compounds showing potent effects. nih.gov N-substituted derivatives of the morphine-based trans-4a-aryldecahydroisoquinoline have also been found to possess potent analgesic activity. frontiersin.org While these compounds are not direct analogues of this compound, they indicate that amine-containing heterocyclic and carbocyclic structures are a fertile ground for the discovery of new anti-inflammatory and analgesic agents. nih.govnih.govnih.govmdpi.com

Anticancer Potential in Cell Lines

The cytotoxic activity of various heterocyclic compounds bearing structural resemblances to this compound has been investigated against a range of cancer cell lines. For example, a series of new 3-amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivatives were synthesized and evaluated for their in vitro antiproliferative activity. One of the most active compounds showed significant cytotoxic effects against ovarian (OVCAR-3) and breast (MDA-MB-468) cancer cell lines. mdpi.com

Furthermore, 6,7-dehydroroyleanone, a diterpenoid quinone, has demonstrated significant cytotoxicity in hepatocellular carcinoma (Hep G2) cells, with an efficacy greater than the positive control, etoposide. nih.gov Studies on 6-substituted aminoindazole derivatives have also identified compounds with potent anti-proliferative activity against human colorectal cancer cells (HCT116), which was associated with G2/M cell cycle arrest. nih.gov Although these are not direct analogues, the presence of the dichloro- and amino- functionalities within these active compounds suggests that the this compound scaffold could be a valuable starting point for the design of novel anticancer agents. nih.govnih.govmdpi.comrsc.org

The search for information yielded general data on related chemical structures, including various substituted indane and amine derivatives with a range of biological activities. However, specific studies that systematically modify the this compound scaffold and evaluate the resulting changes in biological potency are not presently accessible. Such studies are crucial for establishing a clear SAR profile.

Further research and publication in the field of medicinal chemistry are required to provide the necessary data to fulfill such a specific request.

Future Perspectives and Research Challenges for 6,7 Dichloro 2,3 Dihydro 1h Inden 1 Amine Research

Development of Novel and Efficient Synthetic Strategies

The advancement of research into 6,7-Dichloro-2,3-dihydro-1H-inden-1-amine is fundamentally dependent on the availability of efficient and versatile synthetic routes. Current synthetic approaches often begin with the corresponding indanone, 6,7-dichloro-2,3-dihydro-1H-inden-1-one, followed by reductive amination. However, these methods can be limited in terms of yield, scalability, and the introduction of chemical diversity.

A significant research challenge lies in developing novel synthetic strategies that are both efficient and adaptable. Future research should focus on:

Asymmetric Synthesis: Developing catalytic enantioselective methods is crucial for producing single-enantiomer products. This is vital as different enantiomers of a chiral amine can exhibit vastly different biological activities and toxicities. Strategies could involve chiral catalysts for the reduction of imine precursors.

Multi-component Reactions: Designing one-pot reactions where multiple components react to form the desired indanamine scaffold would significantly improve efficiency by reducing the number of purification steps and saving resources.

Flow Chemistry: Utilizing continuous flow reactors could offer better control over reaction parameters, improve safety for potentially hazardous reactions, and facilitate easier scale-up of the synthesis.

Novel Cyclization Strategies: Exploring new ways to construct the indane ring system with the desired dichlorination pattern could open up new avenues for analog synthesis. For example, intramolecular Friedel-Crafts reactions of suitably substituted precursors could be optimized.

A recent study on the synthesis of other dihydro-1H-indene derivatives employed polyphosphoric acid (PPA) for cyclization, highlighting a potential route that could be adapted and optimized for the specific synthesis of the 6,7-dichloro-substituted core. nih.gov

Comprehensive Elucidation of Molecular Mechanisms of Action

A fundamental challenge in the study of this compound is the near-complete absence of information regarding its molecular mechanism of action. Understanding how this molecule interacts with cellular components is paramount for any therapeutic development.

Future research must prioritize a multi-pronged approach to uncover its mechanism:

Phenotypic Screening: Initial high-throughput screening in various disease models (e.g., cancer cell lines, neuronal cultures) can provide clues about its potential biological effects.

Target Deconvolution: Once a phenotype is observed, identifying the specific molecular target(s) is the next critical step. Techniques like affinity chromatography, chemical proteomics, and genetic approaches (e.g., CRISPR/Cas9 screening) can be employed.

Biophysical Interaction Studies: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm direct binding to a putative target and quantify the interaction kinetics and thermodynamics.

For instance, research on other indene (B144670) derivatives has shown that they can act as tubulin polymerization inhibitors, binding to the colchicine (B1669291) site and exhibiting anticancer and anti-angiogenic properties. nih.gov It would be a logical starting point to investigate whether this compound shares this or a similar mechanism.

Identification and Validation of Novel Biological Targets

Closely linked to understanding the mechanism of action is the identification of novel biological targets. The unique physicochemical properties conferred by the dichloro-indanamine scaffold suggest it may interact with targets not previously associated with this chemical class.

The search for novel targets should be systematic and broad:

Receptor Profiling: The compound should be screened against large panels of known biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and kinases. The structural similarity to some neurotransmitters suggests that serotonin (B10506) (5-HT) or dopamine (B1211576) receptors could be potential targets.

Enzyme Inhibition Assays: Screening against panels of enzymes, particularly those involved in key pathological pathways (e.g., proteases, kinases, metabolic enzymes), could reveal unexpected activities.

Validation: Any identified "hit" from these screens must be rigorously validated. This involves confirming the interaction with orthogonal assays, demonstrating a dose-dependent effect in cellular models, and using techniques like site-directed mutagenesis to confirm the binding site on the target protein.

Synergistic Integration of Computational and Experimental Approaches

To accelerate the research process and reduce costs, a synergistic approach combining computational modeling and experimental validation is essential. nih.gov This integration allows for a more rational approach to drug discovery and development. mdpi.com

Key areas for this integrated approach include:

In Silico Screening: Before undertaking expensive and time-consuming laboratory work, virtual screening of this compound against libraries of protein structures can predict potential binding partners.

Molecular Docking and Dynamics: Once a potential target is identified, molecular docking can predict the most likely binding pose of the compound within the target's active or allosteric site. Molecular dynamics simulations can then be used to assess the stability of this interaction over time. mdpi.comnih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling: As new analogs are synthesized and tested, QSAR models can be built to correlate chemical structures with biological activity. These models can then predict the activity of yet-unsynthesized compounds, guiding the design of more potent and selective molecules.

This combined computational and experimental workflow creates a feedback loop where computational predictions guide experimental work, and the resulting experimental data is used to refine and improve the computational models. appleacademicpress.com

Design and Synthesis of Next-Generation Indene-Based Therapeutic Leads

The ultimate goal of this research is to use this compound as a starting point for the design of new therapeutic agents. nih.gov This will involve extensive structure-activity relationship (SAR) studies to understand how modifications to the molecule affect its biological activity.

Future design and synthesis efforts should explore:

Scaffold Hopping and Bioisosteric Replacement: Replacing the indane core or the chlorine atoms with other groups that have similar steric and electronic properties can lead to compounds with improved potency, selectivity, or pharmacokinetic profiles.

Functional Group Modification: Systematically modifying the amine group (e.g., alkylation, acylation) and exploring other substituents on the aromatic ring will be crucial for optimizing target engagement and ADME (absorption, distribution, metabolism, and excretion) properties.

Fragment-Based Drug Design: The dichloro-indane core could be used as a starting fragment, which is then "grown" or linked with other fragments to build a more complex and potent molecule that interacts with multiple sites on a biological target.

A study on other indene derivatives demonstrated that modifying the B ring of the indene scaffold led to a compound with potent antiproliferative activity against several cancer cell lines. nih.gov This highlights the potential of SAR-guided design for this class of molecules.

The table below outlines potential research directions for developing next-generation leads based on the core structure.

| Modification Strategy | Rationale | Potential Outcome |

| Varying Aromatic Substitution | Modulate electronic properties and steric interactions. | Improved binding affinity, target selectivity. |

| Amine Group Derivatization | Alter polarity, basicity, and hydrogen bonding capacity. | Enhanced cell permeability, modified target interaction. |

| Modifying the Aliphatic Ring | Introduce conformational constraints or additional functional groups. | Increased potency, novel target interactions. |

| Chiral Separation & Testing | Isolate and test individual enantiomers. | Identification of the active stereoisomer, reduced off-target effects. |

By systematically addressing these research challenges, the scientific community can move this compound from a molecule of academic curiosity to a valuable lead compound for the development of novel therapeutics.

Q & A

Basic: What synthetic routes are effective for 6,7-Dichloro-2,3-dihydro-1H-inden-1-amine, and how can reaction conditions be optimized?

The compound is typically synthesized via asymmetric hydrogenation of cyclic ketoxime precursors using chiral phosphine ligands. Catalyst loading (≥10 mol%) and solvent selection (e.g., methanol or THF) critically influence enantiomeric excess (ee). For example, hydrogenation of 6-chloro-substituted indanone derivatives achieved 74% yield under controlled pressure (5–10 bar H₂) and ambient temperature, with purity confirmed by TLC and recrystallization . Optimization requires systematic variation of catalyst (e.g., Ru-BINAP complexes), solvent polarity, and reaction time to balance yield and stereoselectivity.

Basic: How is enantiomeric purity determined for this compound?

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) is the gold standard, using hexane/isopropanol mobile phases to resolve enantiomers. Polarimetry can supplement HPLC by measuring optical rotation (e.g., [α]D²⁵ values), while X-ray crystallography (via SHELXL refinement) provides definitive stereochemical confirmation . For hydrochloride salts, elemental analysis (C, H, N, Cl) and melting point consistency further validate purity .

Advanced: How can NMR data contradictions in diastereomeric intermediates be resolved?

Discrepancies in NMR signals (e.g., coupling constants or chemical shifts) often arise from dynamic rotational barriers or solvent effects. Strategies include:

- Variable-temperature NMR to probe conformational equilibria.

- COSY and NOESY to assign spatial proximities in ambiguous peaks.

- Crystallographic validation (SHELX-refined structures) to anchor stereochemical assignments .

For example, diastereomers of 6-chloro derivatives showed distinct NOE correlations between NH₂ and aromatic protons, resolving configurational ambiguities .

Advanced: How do substituents (e.g., Cl, F, Br) influence reactivity in asymmetric hydrogenation?

Electron-withdrawing groups (e.g., Cl at C6/C7) enhance oxime substrate electrophilicity, improving hydrogenation rates but potentially reducing ee due to steric hindrance. Bromo derivatives require lower catalyst loadings (5 mol%) but exhibit slower kinetics, while fluoro substituents increase solubility in polar solvents, aiding purification . Computational docking studies (e.g., DFT) can predict ligand-substrate interactions, guiding rational design of chiral catalysts .

Basic: What are best practices for characterizing hydrochloride salts of this compound?

- X-ray diffraction : Resolve protonation sites and counterion placement (e.g., Cl⁻ position in the crystal lattice) .

- Thermogravimetric analysis (TGA) : Confirm dehydration steps and salt stability.

- Elemental analysis : Match experimental C/H/N/Cl ratios to theoretical values (e.g., C₉H₁₁Cl₂N requires C 52.44%, H 5.38%, N 6.80%, Cl 34.38%) .

- IR spectroscopy : Identify NH⁺ stretching vibrations (~2500–3000 cm⁻¹) characteristic of amine hydrochlorides .

Advanced: Can computational methods predict catalytic efficiency in synthesis?

Yes. Density Functional Theory (DFT) simulations model transition states in asymmetric hydrogenation, identifying ligand-substrate π-π interactions and steric clashes. For example, (1R,2R)-diphenylphosphino-indenylamine ligands showed higher predicted enantioselectivity (ΔΔG‡ > 2 kcal/mol) for 6,7-dichloro derivatives, correlating with experimental ee values >90% . Molecular dynamics (MD) further optimize solvent effects on catalyst turnover.

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.